![molecular formula C13H7BrN2O2 B2551986 6-溴-2-吡啶-3-基-3,1-苯并噁唑-4-酮 CAS No. 313224-81-6](/img/structure/B2551986.png)
6-溴-2-吡啶-3-基-3,1-苯并噁唑-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one is a type of aromatic ether . It is a part of the 4H-3,1-benzoxazin-4-ones family . This compound has been used in the synthesis of various derivatives .
Synthesis Analysis
The synthesis of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one involves the design and creation of five series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines . These compounds were evaluated for their EGFR and HER2 inhibitory activity compared to Lapatinib .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one is complex. It is a part of the 4H-3,1-benzoxazin-4-ones family . The structure of this compound is related to its synthesis and its potential applications .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one are complex and involve multiple steps. The reactions are part of the synthesis process and are crucial for the creation of the final product .科学研究应用
- Application : Researchers have investigated 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi-tyrosine kinase inhibitors . Specifically, compounds derived from this structure were evaluated for their inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Notably, compound 9d demonstrated remarkable cytotoxic efficacy against breast cancer cell lines, surpassing the activity of Lapatinib.
- Application : Compounds 13a-c, 14a-f, and 15a-e were tested for their VEGFR-2 inhibitory activity compared to Sorafenib . Notably, 13a, 14c, and 14e exhibited remarkable inhibition relative to Sorafenib. These compounds could potentially impact tumor angiogenesis.
- Application : In vitro cytotoxicity studies revealed that certain derivatives of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one showed superior efficacy against hepatocellular carcinoma (HepG2) and colorectal cancer (HCT-116) cells . For instance, compound 13a demonstrated significant cytotoxicity against HepG2 cells.
Tyrosine Kinase Inhibition
VEGFR-2 Inhibition
Cytotoxicity Against Hepatic and Colorectal Cancer Cells
未来方向
作用机制
Target of Action
The primary targets of the compound 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cells that overexpress these receptors, leading to a reduction in tumor growth .
Biochemical Pathways
The compound 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one affects the EGFR and HER2 signaling pathways . By inhibiting these receptors, the compound disrupts the downstream signaling cascades, which include the PI3K/AKT and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation .
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . .
Result of Action
The molecular and cellular effects of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one’s action include a decrease in cell proliferation and an increase in cell death . Specifically, the compound has shown cytotoxic efficacy against certain cancer cell lines, such as AU-565 and MDA-MB-231 .
属性
IUPAC Name |
6-bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O2/c14-9-3-4-11-10(6-9)13(17)18-12(16-11)8-2-1-5-15-7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDQZZFAUICRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。